3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is a bioactive alkaloid isolated from marine-derived fungi, specifically from the species Penicillium aurantiogriseum . It belongs to the class of 1,4-benzodiazepinones and is characterized by its unique structure, which includes a benzylidene group at position 3 and a methyl group at position 4 . This compound has garnered interest due to its potential biological activities, including antimicrobial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is synthesized as an intermediate in the production of benzodiazepine alkaloids in Penicillium . The synthesis involves the reversible transformation of the 3S-isomer of cyclopeptine by cyclopeptine dehydrogenase, which displaces hydrogens from the 3- and 10-positions of the benzodiazepine core . The formal name of dehydrocyclopeptine is this compound .
Industrial Production Methods
The production involves the use of fungal cultures and chromatographic procedures to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including oxidation and epoxidation. For instance, it can be transformed into cyclopenin through an epoxidation reaction that requires molecular oxygen . Additionally, dehydrocyclopeptine can undergo hydroxylation to yield cyclopenol .
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as a reagent in the epoxidation of dehydrocyclopeptine to form cyclopenin.
Hydroxylation: Specific hydroxylating agents are used to convert cyclopenin to cyclopenol.
Major Products
Cyclopenin: Formed through the epoxidation of dehydrocyclopeptine.
Cyclopenol: Produced by the hydroxylation of cyclopenin.
Scientific Research Applications
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Antimicrobial Activity: This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Cytotoxicity: The compound has shown cytotoxic effects against certain cancer cell lines, including hepatic cellular carcinoma and breast cancer.
Metabolic Intermediate: It serves as an intermediate in the synthesis of other benzodiazepine alkaloids.
Mechanism of Action
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione acts as a gamma-aminobutyric acid (GABA) modulator . It affects the GABA receptor-ionophore complex by increasing the opening frequency of GABA-activated chloride channels . This modulation enhances the inhibitory effects of GABA, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopeptine: A precursor to dehydrocyclopeptine, cyclopeptine undergoes dehydrogenation to form dehydrocyclopeptine.
Cyclopenin: An epoxidation product of dehydrocyclopeptine.
Cyclopenol: A hydroxylation product of cyclopenin.
Viridicatin: Another benzodiazepine alkaloid produced by Penicillium species.
Uniqueness
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific structural features, such as the benzylidene and methyl groups, which contribute to its distinct biological activities. Its role as a GABA modulator also sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+ |
InChI Key |
FYVKHLSOIIPVEH-RVDMUPIBSA-N |
SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Isomeric SMILES |
CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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